![molecular formula C14H14N2O5S B2989184 methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034443-20-2](/img/structure/B2989184.png)
methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate is an organic compound with intriguing structural features and potential applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the construction of the dihydroisoxazolo[4,5-c]pyridine core through a cyclization reaction between appropriate precursors. This intermediate is then functionalized with a sulfonyl group and subsequently esterified with benzoic acid derivatives to form the final compound.
Typical reaction conditions include the use of strong acids or bases as catalysts, elevated temperatures to facilitate cyclization and esterification, and solvents like dichloromethane or acetonitrile to maintain the reactants in solution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Automation of the synthetic steps can minimize human error and improve efficiency. Additionally, purification techniques like recrystallization and column chromatography are employed to achieve high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: : Selective reduction of specific functional groups is possible with reducing agents such as sodium borohydride.
Substitution: : The sulfonyl and ester groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, creating a wide array of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate finds applications in multiple scientific research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as a catalyst or ligand in various organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of novel materials with specific physical or chemical properties.
Wirkmechanismus
The mechanism by which methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to active sites or modulate protein functions, thereby influencing biological pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic effects.
Receptor Modulation: : It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other isoxazole derivatives, methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate exhibits unique properties due to its specific structural features. Its sulfonyl group provides increased chemical stability and reactivity, distinguishing it from similar compounds.
List of Similar Compounds
3-(5-(Benzo[d]isoxazol-3-yl)thiophen-2-yl)propanoic acid
6-((4-Methylpiperazin-1-yl)methyl)isoxazolo[4,5-c]pyridin-3-amine
4-(Benzo[d]isothiazol-3-yl)phenol
This structural uniqueness allows it to interact differently with biological targets, making it a valuable compound for further research and development in various scientific domains.
Eigenschaften
IUPAC Name |
methyl 4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)16-7-6-13-11(9-16)8-15-21-13/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJVEZMVVFUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989103.png)
![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2989104.png)
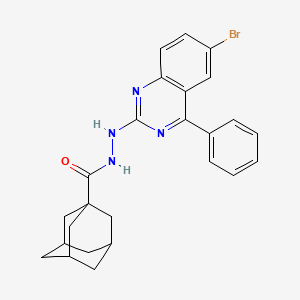
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)
![ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate](/img/structure/B2989109.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)
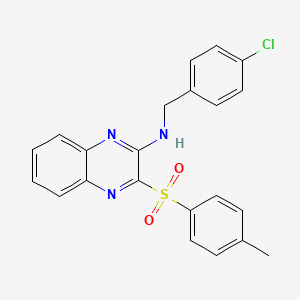
![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)
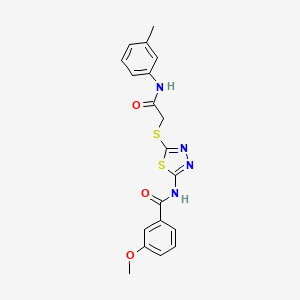
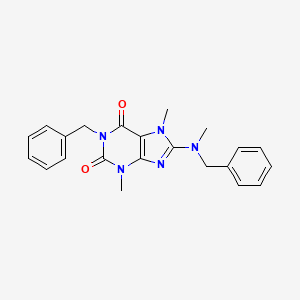
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)
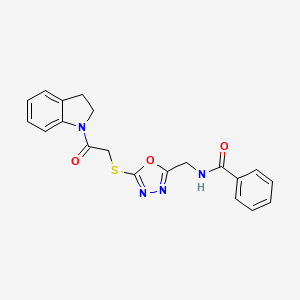
![N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2989123.png)
![3-(4-chlorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2989124.png)
